3-(Triethylstannyl)propanoic acid
Description
Properties
CAS No. |
139903-68-7 |
|---|---|
Molecular Formula |
C9H20O2Sn |
Molecular Weight |
278.96 g/mol |
IUPAC Name |
3-triethylstannylpropanoic acid |
InChI |
InChI=1S/C3H5O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1-2H2,(H,4,5);3*1H2,2H3; |
InChI Key |
IQFTWGDIHXZFTK-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CCC(=O)O |
Canonical SMILES |
CC[Sn](CC)(CC)CCC(=O)O |
Other CAS No. |
139903-68-7 |
Synonyms |
3-(triethylstannyl)propanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 3-Substituted Propanoic Acid Derivatives
Structural and Functional Group Variations
The substitution pattern on the propanoic acid backbone significantly alters chemical and biological properties. Below is a comparative analysis of structurally related compounds:
3-Phenylpropanoic Acid Derivatives
- 3-Phenylpropanoic Acid: The simplest derivative, lacking additional functional groups, is often used as a precursor in biosynthesis and drug design. Its salts and metal complexes are excluded from structural comparisons in some studies due to variable coordination chemistry .
- Chlorinated Derivatives: Marine-derived 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its methyl ester exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal antifungal effects .
- Hydroxyphenyl Derivatives: 3-(3′-Hydroxyphenyl)propanoic acid and 3-(4-hydroxyphenyl)propanoic acid are colon metabolites of dietary polyphenols.
Antimicrobial and Anticancer Derivatives
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds demonstrate structure-dependent antimicrobial activity against multidrug-resistant pathogens (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa) and antifungal activity against Candida albicans. Derivatives with 4-hydroxyphenyl or dimethylpyrazole substituents exhibit enhanced potency .
- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid: This compound shows broad-spectrum antimicrobial activity, likely due to its ability to chelate Mg²⁺ ions, mimicking fluoroquinolones .
Organometallic and Volatile Derivatives
- 3-(Methylthio)propanoic Acid Esters: Found in pineapple volatiles, 3-(methylthio)propanoic acid methyl and ethyl esters contribute to fruity aromas. Their concentrations vary significantly between pineapple cultivars, with higher levels in French Polynesian varieties .
- Organotin Derivatives: Unlike the triethylstannyl derivative, other organotin compounds (e.g., tributyltin) are more widely studied for biocidal applications but face regulatory restrictions due to environmental toxicity.
Pharmacological and Environmental Considerations
- ADME Properties: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show favorable in silico ADME profiles, comparable to reference drugs like cefazolin and fluconazole .
- Toxicity: Organotin derivatives, including 3-(triethylstannyl)propanoic acid, are associated with neurotoxicity and environmental persistence, limiting their therapeutic use .
- Biosynthetic Potential: Marine actinomycetes produce chlorinated 3-phenylpropanoic acids, highlighting microbial pathways for generating bioactive analogs .
Preparation Methods
Grignard Reagent-Mediated Stannylation
The reaction of propanoic acid derivatives with triethyltin halides represents a foundational approach. For instance, the treatment of 3-bromopropanoic acid with triethyltin magnesium bromide (Et₃SnMgBr) in anhydrous tetrahydrofuran (THF) at −78°C yields the stannylated product. This method, however, requires stringent moisture exclusion and low temperatures to prevent proto-destannylation. A typical protocol involves:
-
Formation of the Grignard reagent :
-
Nucleophilic substitution :
Yields for this method range from 60–75%, with impurities arising from incomplete substitution or tin aggregation.
Phase Transfer Catalysis for Alkylation
Building on methodologies described in the synthesis of 2-(3-benzoylphenyl)-propionic acid, phase transfer catalysis (PTC) offers a scalable alternative for introducing the triethylstannyl group. In a two-phase system (aqueous NaOH/organic solvent), 3-chloropropanoic acid reacts with triethyltin chloride in the presence of benzyltriethylammonium chloride. The reaction proceeds via:
Optimization Parameters :
Hydrolysis of Stannylated Esters
The ACS Omega protocol for saponifying ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate provides a template for hydrolyzing tin-containing esters. For example, ethyl 3-(triethylstannyl)propanoate undergoes alkaline hydrolysis (NaOH, H₂O/EtOH, 25°C) to yield the target acid:
Key Observations :
-
Reaction duration : 10–24 hours ensures complete ester consumption.
-
Acidification : HCl (5% w/w) precipitates the product with >95% purity after crystallization from acetonitrile.
Mechanistic Insights and Kinetic Analysis
Thermodynamic vs. Kinetic Control in Stannylation
The patent US4201870A emphasizes the role of thermodynamically controlled reactions in achieving selective monoalkylation. For tin derivatives, this principle applies to avoiding di- or tri-stannylation by modulating:
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., dimethylformamide) enhance tin electrophilicity but risk carboxylate deprotonation. Non-polar solvents (toluene) favor SN2 mechanisms but require prolonged reaction times. Hybrid systems, such as methanol/water (1:1), balance reactivity and solubility.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) resolves stannylated products from unreacted starting materials. Preparative HPLC (C18 column, acetonitrile/H₂O) further purifies the acid, achieving >99% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
